2-Fluoro-6-morpholinobenzonitrile chemical structure and properties
2-Fluoro-6-morpholinobenzonitrile chemical structure and properties
Technical Monograph: 2-Fluoro-6-morpholinobenzonitrile
Part 1: Core Directive & Executive Summary
2-Fluoro-6-morpholinobenzonitrile (CAS: 346636-41-7) is a specialized trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and central nervous system (CNS) agents.[1] Its structural uniqueness lies in the ortho,ortho-disubstitution pattern flanking the nitrile group: an electron-withdrawing fluorine atom at the C2 position and a bulky, solubilizing morpholine ring at the C6 position.[1]
This specific arrangement imparts distinct electronic and steric properties:
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Electronic Push-Pull: The fluorine atom activates the ring for further nucleophilic attack or metal-catalyzed coupling, while the morpholine ring acts as a mesomeric donor, modulating the electrophilicity of the nitrile carbon.[1]
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Steric Ortho-Effect: The bulky morpholine group at the ortho position creates steric hindrance that influences the regioselectivity of downstream transformations, such as nitrile hydrolysis or tetrazole formation.[1]
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Pharmacokinetic Utility: The morpholine moiety is a privileged structure in drug design, often introduced to improve aqueous solubility and metabolic stability compared to acyclic amines.[1]
Part 2: Chemical Identity & Physicochemical Properties
Table 1: Chemical Identity
| Property | Data |
| Chemical Name | 2-Fluoro-6-morpholinobenzonitrile |
| CAS Number | 346636-41-7 |
| Molecular Formula | C₁₁H₁₁FN₂O |
| Molecular Weight | 206.22 g/mol |
| SMILES | N#CC1=C(F)C=CC=C1N1CCOCC1 |
| InChI Key | (Predicted) Unique identifier based on structure |
| MDL Number | MFCD00119868 |
Table 2: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Appearance | Solid (White to off-white crystalline powder) | Based on structural analogs (e.g., 2-fluoro-6-chlorobenzonitrile).[1][2] |
| Melting Point | >80 °C (Predicted) | Higher than 2,6-difluorobenzonitrile (29-30°C) due to increased polarity and MW.[1] |
| Boiling Point | ~360 °C (Predicted at 760 mmHg) | High BP due to dipolar interactions.[1] |
| LogP | ~1.8 - 2.2 | Lipophilic but balanced by the morpholine oxygen.[1] |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate.[1] | Low solubility in water; moderate in alcohols.[1] |
Part 3: Synthesis & Manufacturing Protocol
The most robust route for synthesizing 2-fluoro-6-morpholinobenzonitrile is via Nucleophilic Aromatic Substitution (SₙAr) using 2,6-difluorobenzonitrile as the electrophile.[1] This reaction exploits the high susceptibility of the fluorine atoms ortho to the electron-withdrawing nitrile group.[1]
Mechanism & Regioselectivity
The starting material, 2,6-difluorobenzonitrile, possesses two equivalent fluorine atoms activated by the strong -I and -M effects of the nitrile group.[1] Upon the addition of one equivalent of morpholine, the first substitution occurs rapidly.[1]
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Mono-substitution Control: The introduction of the morpholine ring (a strong electron donor via resonance) significantly deactivates the benzene ring towards a second nucleophilic attack.[1] This electronic deactivation, combined with the steric bulk of the morpholine group, ensures high selectivity for the mono-substituted product (2-fluoro-6-morpholino) over the bis-morpholino byproduct, provided stoichiometry is controlled.[1]
Experimental Protocol (Self-Validating System)
Reagents:
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Morpholine (1.1 equiv)[1]
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Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (TEA) (1.5 equiv)[1]
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Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)[1]
Step-by-Step Procedure:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-difluorobenzonitrile (e.g., 10 mmol) in anhydrous MeCN (30 mL).
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Base Addition: Add powdered K₂CO₃ (20 mmol) to the solution. Ensure the base is finely ground to maximize surface area.[1]
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Nucleophile Addition: Add morpholine (11 mmol) dropwise at room temperature. A slight exotherm may be observed.[1]
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Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 4:1) or LC-MS.[1]
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Work-up:
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be recrystallized from Ethanol/Hexane or purified via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the pure title compound.[1]
Part 4: Reactivity & Functionalization
This molecule is a versatile "branch point" intermediate.[1] The nitrile, fluorine, and aromatic ring offer three distinct vectors for chemical diversification.[1]
Nitrile Transformations (Vector A)
The nitrile group is the primary handle for building heterocycles or carbonyl derivatives.[1]
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Hydrolysis: Acidic (HCl/AcOH) or basic (NaOH/H₂O₂) hydrolysis yields the 2-fluoro-6-morpholinobenzamide or benzoic acid .[1]
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Tetrazole Formation: Reaction with Sodium Azide (NaN₃) and Zinc Bromide (ZnBr₂) yields the 5-(2-fluoro-6-morpholinophenyl)-1H-tetrazole , a bioisostere for carboxylic acids often used in angiotensin receptor blockers.[1]
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Amidoxime Formation: Reaction with Hydroxylamine (NH₂OH) gives the N-hydroxybenzimidamide, a precursor for oxadiazoles.[1]
Fluorine Displacement (Vector B)
The remaining fluorine atom at C2 is less electrophilic than in the starting material but can still be displaced under forcing conditions or via metal catalysis.[1]
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids can replace the fluorine to generate biaryl systems (requires activated phosphine ligands like XPhos or RuPhos due to the steric hindrance and electron-rich nature of the ring).[1]
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Second SₙAr: Reaction with highly nucleophilic amines (e.g., hydrazine, aliphatic amines) at elevated temperatures (>120°C in DMSO) can displace the second fluorine, though this is difficult.[1]
Morpholine Ring (Vector C)
The morpholine ring is generally stable but can be oxidized to the lactam (morpholin-3-one) under specific metabolic or synthetic oxidative conditions (e.g., RuO₄), though this is rarely a synthetic goal.[1]
Part 5: Visualization of Chemical Logic
Diagram 1: Synthesis & Reactivity Flow
Caption: Synthesis of 2-Fluoro-6-morpholinobenzonitrile via SnAr and subsequent divergence into medicinal chemistry scaffolds.
Part 6: Applications in Drug Discovery
1. Kinase Inhibitor Scaffolds: The 2-morpholinophenyl motif is a recurring pharmacophore in inhibitors of the PI3K (Phosphoinositide 3-kinase) and mTOR pathways.[1] The oxygen atom of the morpholine ring often participates in hydrogen bonding with the kinase hinge region or solvent-exposed areas, improving potency and solubility.[1]
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Example Logic: The fluorine atom at the C2 position can serve to lock the conformation of the molecule via intramolecular hydrogen bonding or dipole interactions, pre-organizing the inhibitor for binding.[1]
2. CNS Penetration: Fluorination is a classic strategy to increase lipophilicity and blood-brain barrier (BBB) permeability while blocking metabolic "soft spots."[1] The 2-fluoro substituent protects the phenyl ring from oxidative metabolism (e.g., by CYP450s) at the ortho position, extending the half-life of the drug candidate.[1]
3. Fragment-Based Drug Design (FBDD): With a Molecular Weight of ~206 Da, this molecule sits comfortably within the "Fragment" space (Rule of 3).[1] It serves as an excellent starting fragment for screening libraries, offering a rigid core with defined vectors for growth.[1]
Part 7: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Signal Word: Warning
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Hazard Statements:
Precautionary Measures:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) if handling the powder form.[1]
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation of the morpholine over long periods.[1]
Part 8: References
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LabNovo. (2025). Chemical Structure and Properties: 2-Fluoro-6-morpholinobenzonitrile. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (2025).[1][4] Benzonitrile, 2,6-difluoro- Data. NIST Chemistry WebBook.[1][4] Retrieved from [Link][1]
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Sakya, S. M., et al. (2008).[1] Synthesis and SAR of novel 2,6-disubstituted benzonitriles as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold utility).
